2-Acetyl-4-methylpyridine

Description

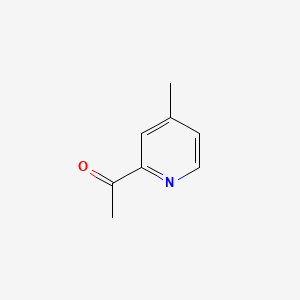

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVQMQWVGKYDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340450 | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59576-26-0 | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 - 34 °C | |

| Record name | 2-Acetyl-4-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037071 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetyl-4-methylpyridine (CAS: 59576-26-0): Synthesis, Characterization, and Applications in Drug Discovery

This document provides a comprehensive technical overview of 2-Acetyl-4-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis and purification protocols, analytical characterization, and its strategic application in the synthesis of complex molecular architectures.

Core Physicochemical Properties and Specifications

This compound, also known as 1-(4-methylpyridin-2-yl)ethanone, is a functionalized pyridine derivative.[1] Its structure incorporates a pyridine ring, a privileged scaffold in medicinal chemistry, decorated with a reactive acetyl group and a methyl group, making it a versatile intermediate for further chemical elaboration.[2][3][4] The compound typically presents as a low-melting solid, ranging in appearance from white to brown depending on purity.[1]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 59576-26-0 | [1][5] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| Appearance | White to gray to brown powder or lump; colorless needles | [1] |

| Melting Point | 30-34 °C (lit.) | [1][6] |

| Boiling Point | 95-97 °C at 15 Torr | [1][6] |

| Density | ~1.036 g/cm³ (Predicted) | [1] |

| Flash Point | 95 °C (203 °F) - closed cup | [5] |

| Solubility | Soluble in Methanol | [1] |

| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place | [1][6] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through several routes, including the Grignard reaction with 2-nitrile-4-methylpyridine or acylation of 2-bromo-4-methylpyridine.[1][7][8] However, a reliable and scalable method involves the radical acetylation of 4-methylpyridine.[1]

Below is a detailed, step-by-step protocol adapted from established procedures, complete with expert insights into the rationale behind key steps.[1]

Experimental Protocol: Synthesis via Radical Acetylation

Objective: To synthesize this compound from 4-methylpyridine.

Materials:

-

4-Methylpyridine (215 mmol)

-

Trifluoroacetic acid (TFA, 215 mmol)

-

tert-Butyl hydroperoxide (70 wt% aqueous solution, 415 mmol)

-

Iron(II) sulfate heptahydrate (3.60 mmol)

-

Triacetaldehyde (paraldehyde, 1.07 mol)

-

Acetonitrile (MeCN, 120 mL)

-

Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylpyridine (20g, 215 mmol), trifluoroacetic acid (24.5g, 215 mmol), iron(II) sulfate heptahydrate (1.0g, 3.60mmol), tert-butyl hydroperoxide (53.4 mL of a 70 wt% solution, 415 mmol), triacetaldehyde (142g, 1.07 mol), and acetonitrile (120 mL).[1]

-

Expert Insight: TFA serves as an acid to protonate the pyridine, increasing its reactivity. The iron(II) sulfate and tert-butyl hydroperoxide system generates tert-butoxyl radicals, which then abstract a hydrogen from triacetaldehyde to form the acetyl radical. This radical then attacks the activated pyridine ring.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After cooling to room temperature, concentrate the reaction mixture by distillation (or using a rotary evaporator) to remove the bulk of the acetonitrile.[1]

-

Aqueous Workup (Neutralization & Extraction):

-

Carefully neutralize the cooled residue with a saturated aqueous Na₂CO₃ solution until the pH is > 8.[1]

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction twice to ensure maximum recovery.[1]

-

Expert Insight: This extraction and washing sequence is critical for removing inorganic salts, unreacted TFA, and other water-soluble impurities, which is a foundational step in purification.[9]

-

-

Brine Wash & Drying: Combine the organic layers and wash with brine.[1] This step helps to remove residual water from the organic phase.[9] Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.[1]

-

Final Concentration: Concentrate the dried organic solution in vacuo to yield the crude product.[1]

-

Purification (Flash Chromatography): Purify the residue by flash column chromatography on silica gel, using a solvent system of Ethyl Acetate/n-hexane (e.g., 1:4 v/v) to yield the pure this compound as colorless needles.[1]

-

Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and concentrating. The final product's identity and purity must be confirmed by analytical methods as described in Section 3.

-

Caption: The role of this compound as a versatile building block.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. It is classified as an irritant. [1]

-

Hazard Classifications: Irritating to eyes (H319), skin (H315), and the respiratory system (H335). [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles (eyeshields), nitrile gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood. For handling solids, a dust mask (e.g., N95) is recommended. * Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. [10]Wash hands thoroughly after handling. Keep away from sources of ignition such as open flames and hot surfaces. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1][10]The compound can be sensitive to air and moisture. [10]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. [10][11]

Conclusion

This compound (CAS 59576-26-0) is more than a simple chemical intermediate; it is a strategically valuable building block for modern drug discovery and materials science. Its combination of a privileged pyridine core and a highly versatile acetyl group provides medicinal chemists with a reliable platform for generating novel molecules with diverse functionalities and potential biological activities. Understanding its synthesis, purification, and reactivity is essential for unlocking its full potential in research and development settings.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

This compound, 59576-26-0. (n.d.). The Good Scents Company. [Link]

-

SAFETY DATA SHEET 2-Acetyl Pyridine. (2019). Synerzine. [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. [Link]

-

Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. (2017). ResearchGate. [Link]

-

2-Acetylpyridine. (n.d.). Wikipedia. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

This compound. (n.d.). PubChem. [Link]

- Preparation method of 2-acetylpyridine. (2020).

-

2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. (n.d.). Organic Syntheses. [Link]

-

This compound, 98%. (n.d.). J&K Scientific. [Link]

-

Synthesis of 2-acetylpyridine-N(4)-cyclohexylthiosemicarbazone [HAPCT] (1). (n.d.). ResearchGate. [Link]

- A kind of preparation method of 2- acetylpyridine. (2019).

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central. [Link]

-

This compound Related Records. (n.d.). PubChem. [Link]

-

Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science. [Link]

-

2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. (n.d.). PubMed. [Link]

-

2-Acetyl-6-methylpyridine. (n.d.). PubChem. [Link]

-

Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. (2022). PMC - PubMed Central. [Link]

-

Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities. (n.d.). RSC Publishing. [Link]

-

4-Acetyl pyridine (1122-54-9). (n.d.). Chemical Effects in Biological Systems - NIH. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 59576-26-0 this compound AKSci J51555 [aksci.com]

- 6. This compound CAS#: 59576-26-0 [m.chemicalbook.com]

- 7. This compound | 59576-26-0 [chemicalbook.com]

- 8. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-ACETYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-4-methylpyridine

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Acetyl-4-methylpyridine (CAS: 59576-26-0), a key heterocyclic ketone intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes core data with practical, field-proven methodologies for its characterization. The narrative emphasizes not just the "what" but the "why," providing causal explanations for experimental choices and protocols.

Introduction: The Strategic Importance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The pyridine ring's nitrogen atom acts as a hydrogen bond acceptor and can modulate a molecule's solubility, basicity, and binding interactions with biological targets.[1] this compound, an aromatic ketone, serves as a versatile building block for constructing more complex molecular architectures, such as sophisticated terpyridine ligands used in supramolecular chemistry and catalysis. Understanding its core physicochemical properties is the foundational first step for its effective use in any synthetic route or development pipeline.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is non-negotiable for its successful application, influencing everything from reaction stoichiometry and solvent selection to purification strategy and formulation. The key identifiers and physical constants for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-methylpyridin-2-yl)ethanone | [2] |

| Synonyms | 2-Acetyl-4-picoline | [2] |

| CAS Number | 59576-26-0 | |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | |

| Appearance | White to gray or brown powder/lump | [3] |

| Melting Point | 30-34 °C (lit.) | [3] |

| Boiling Point | 95-97 °C at 15 Torr | [3] |

| Density (Predicted) | 1.036 ± 0.06 g/cm³ | [3] |

| Flash Point | 95 °C (203 °F) - closed cup | |

| Refractive Index (Predicted) | 1.512 | [3] |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a compound like this compound, a combination of NMR, IR, and Mass Spectrometry is essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Based on literature data, the following signals are characteristic for this compound in CDCl₃.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.54 | Doublet (d) | 1H | H6 (Pyridine ring) | The proton adjacent to the ring nitrogen (H6) is the most deshielded aromatic proton due to the inductive effect of nitrogen. Its coupling (J ≈ 4.9 Hz) is with H5. |

| ~7.88 | Singlet / Multiplet | 1H | H3 (Pyridine ring) | This proton is ortho to the acetyl group and shows minimal coupling. |

| ~7.30 | Doublet / Multiplet | 1H | H5 (Pyridine ring) | This proton is ortho to the methyl group and couples with H6. |

| ~2.72 | Singlet (s) | 3H | -C(=O)CH₃ (Acetyl) | The methyl protons of the acetyl group are in a distinct chemical environment and appear as a sharp singlet as they have no adjacent protons. |

| ~2.43 | Singlet (s) | 3H | -CH₃ (Pyridine ring) | The methyl protons attached to the pyridine ring appear as a singlet. |

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~199-201 | C =O (Ketone) | The carbonyl carbon is highly deshielded and appears furthest downfield. |

| ~153-155 | C 2 (Pyridine ring) | The carbon bearing the acetyl group. |

| ~148-150 | C 6 (Pyridine ring) | The carbon adjacent to the nitrogen. |

| ~146-148 | C 4 (Pyridine ring) | The carbon bearing the methyl group, its shift is increased by the substituent. |

| ~124-126 | C 3 (Pyridine ring) | Aromatic CH carbon. |

| ~120-122 | C 5 (Pyridine ring) | Aromatic CH carbon. |

| ~25-27 | -C(=O)C H₃ (Acetyl) | The acetyl methyl carbon. |

| ~20-22 | -C H₃ (Pyridine ring) | The ring methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks expected for this compound are:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methyl (CH₃) |

| ~1700-1685 | C=O Stretch | Aryl Ketone |

| ~1600-1580 | C=C & C=N Stretch | Pyridine Ring |

| ~1470-1430 | C=C & C=N Stretch | Pyridine Ring |

The most prominent and diagnostic peak is the strong absorption from the carbonyl (C=O) stretch of the aryl ketone, expected around 1690 cm⁻¹. This peak is a clear indicator of the acetyl group's presence.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern upon ionization, which aids in structural confirmation.

-

Molecular Ion (M⁺): The mass spectrum will show a clear molecular ion peak at m/z = 135 , corresponding to the molecular weight of the compound (C₈H₉NO).[5]

-

Key Fragmentation Pathways: Electron impact (EI) ionization is an energetic process causing the molecular ion to fragment. The stability of the resulting fragments dictates the observed pattern.

-

α-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.

-

Loss of a methyl radical (•CH₃, 15 Da) from the acetyl group results in a fragment at m/z = 120 . This acylium ion is resonance-stabilized.

-

Loss of an acetyl radical (•COCH₃, 43 Da) is less common but can lead to a fragment at m/z = 92 , corresponding to the 4-methylpyridine cation.

-

-

Base Peak: The most abundant fragment, and thus the tallest peak in the spectrum, is often at m/z = 93 , which likely corresponds to the 4-methylpyridyl cation.[5]

-

The logical relationship for identifying the compound via spectroscopy is illustrated below.

Chemical Properties and Solubility

Acidity / Basicity (pKa)

The pKa is a critical parameter in drug development, influencing a compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target binding. The pyridine nitrogen provides a basic center.

-

Predicted pKa: 3.82 ± 0.10[3]

This predicted value indicates that this compound is a weak base. At a physiological pH of 7.4, it will exist predominantly in its neutral, unprotonated form. The electron-withdrawing nature of the acetyl group at the 2-position reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).

Solubility Profile

Solubility dictates how a compound can be handled in experiments and formulated for administration.

-

Qualitative Data: this compound is reported to be soluble in methanol .[6]

-

General Expectations: As a moderately polar organic molecule, it is expected to be soluble in a range of common organic solvents such as ethanol, acetone, ethyl acetate, and dichloromethane. Its solubility in non-polar solvents like hexane is likely to be lower. Due to the basic nitrogen, its solubility in aqueous acidic solutions should be enhanced compared to its solubility in neutral water.

Experimental Protocols for Property Determination

The following section details standardized, self-validating protocols for determining the key physicochemical properties. The causality behind the procedural steps is explained to provide a deeper understanding.

Melting Point Determination (Thiele Tube Method)

Rationale: The melting point is a robust indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting point range (typically <1°C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. The Thiele tube method uses a circulating oil bath to ensure slow, uniform heating, which is critical for an accurate measurement.

Protocol:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass. Tap the open end of a glass capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.

-

Apparatus Setup: Securely attach the capillary tube to a thermometer using a small rubber band or wire. The sample in the capillary should be level with the thermometer's bulb.

-

Heating: Clamp the thermometer and submerge its bulb and the attached capillary into the mineral oil of a Thiele tube, ensuring the oil level is above the sample but below the top of the side arm.

-

Measurement: Begin heating the side arm of the Thiele tube gently with a Bunsen burner or micro-burner. The design of the tube promotes natural convection, ensuring even heat distribution.

-

Observation: Heat rapidly to about 15°C below the expected melting point (30-34°C), then reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.

Quantitative Solubility Determination (Shake-Flask Method)

Rationale: The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent (e.g., water, ethanol, DMSO, acetone). "Excess" means that solid material is clearly visible after initial mixing.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25°C) for at least 24 hours. This extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Centrifuge the vials at a high speed to ensure all suspended particles are pelleted.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be extremely careful not to disturb the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method against a calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the concentration in the original saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added. For a weak base like this compound, titration with a strong acid will generate a titration curve. The point of half-equivalence, where half of the base has been protonated, corresponds to the pKa. This is identified as the point of minimum slope (the flattest region) on the curve, or the midpoint of the buffer region.

Protocol:

-

Solution Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in a co-solvent system like 20% acetonitrile in water if aqueous solubility is limited. Use a constant ionic strength background electrolyte (e.g., 0.15 M KCl) to keep activity coefficients constant.[7]

-

Apparatus Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0).

-

Titration Setup: Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[7]

-

Titration: While stirring, add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. This can be determined from the graph or by analyzing the first and second derivatives of the curve to precisely locate the inflection points.

Safety and Handling

As a responsible scientist, proper handling is paramount. This compound is classified as an irritant.

-

Hazard Classifications: Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory system).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Keep in a dark place, sealed in a dry container at room temperature.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its characterization relies on a suite of standard analytical techniques, from spectroscopy for structural confirmation to titrimetry and chromatography for determining its chemical and solubility characteristics. The protocols and data presented in this guide provide a robust framework for researchers to confidently handle, characterize, and utilize this compound in their synthetic and drug development endeavors. A thorough understanding of these foundational properties is the critical first step toward innovation.

References

-

1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. ResearchGate. [Link]

-

This compound. ChemBK. [Link]

-

Supporting Information. Angewandte Chemie. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

1-(4-methylpyridin-2-yl)ethanone. PubChem. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H9NO | CID 564760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 59576-26-0 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound CAS#: 59576-26-0 [m.chemicalbook.com]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

An In-Depth Technical Guide to 2-Acetyl-4-methylpyridine: Structure, Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of 2-Acetyl-4-methylpyridine (CAS No. 59576-26-0), a pivotal heterocyclic ketone intermediate in synthetic chemistry. We delve into its core molecular structure, physicochemical properties, and established synthesis protocols, offering field-proven insights for researchers and drug development professionals. The guide emphasizes the causality behind experimental choices, presenting a self-validating framework for its synthesis and characterization. Detailed analytical data, including expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry results, are presented to provide a complete chemical profile of the molecule. This document serves as an authoritative resource, grounded in established chemical principles and supported by verifiable references.

Molecular Identity and Physicochemical Properties

This compound, also known as 1-(4-methylpyridin-2-yl)ethanone, is an aromatic ketone featuring a pyridine ring substituted at the 2- and 4-positions with an acetyl and a methyl group, respectively.[1][2] This substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.[3] Its key identifiers and physical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-methylpyridin-2-yl)ethanone | [1] |

| CAS Number | 59576-26-0 | [1][4] |

| Molecular Formula | C₈H₉NO | [4][5] |

| Molecular Weight | 135.17 g/mol | [4][5] |

| Appearance | White to brown solid (powder to lump) | [1] |

| Melting Point | 30-34 °C (lit.) | [1] |

| Boiling Point | 95-97 °C @ 15 Torr | [3] |

| Flash Point | 95 °C (203 °F) - closed cup | [5] |

| SMILES | Cc1ccnc(c1)C(C)=O | [4] |

| InChI Key | HRVQMQWVGKYDCF-UHFFFAOYSA-N |

Molecular Structure

The structure of this compound consists of a central pyridine heterocycle. The acetyl group (-C(O)CH₃) at position 2 is an electron-withdrawing group, which influences the electron density of the pyridine ring, particularly affecting the reactivity of the nitrogen atom and the adjacent ring carbons. The methyl group (-CH₃) at position 4 is a weak electron-donating group. This combination of substituents creates a molecule with distinct electronic and steric properties, guiding its role in more complex molecular architectures.

Synthesis Methodology: A Validated Protocol

Several synthetic routes to this compound have been reported. A common and reliable method involves the Grignard reaction, which is well-suited for forming carbon-carbon bonds. The protocol described here utilizes 2-cyano-4-methylpyridine as the starting material and methylmagnesium iodide as the Grignard reagent.

Causality and Experimental Rationale

The choice of a Grignard reagent is predicated on its powerful nucleophilic character. The carbon atom in the methylmagnesium iodide carries a partial negative charge, making it highly reactive towards electrophilic centers. The nitrile carbon in 2-cyano-4-methylpyridine is an excellent electrophile due to the strong electron-withdrawing effect of the nitrogen atom.

The reaction proceeds in two key stages:

-

Nucleophilic Addition: The methyl Grignard reagent attacks the nitrile carbon, breaking the carbon-nitrogen triple bond and forming an intermediate imine-magnesium complex.

-

Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to yield the final ketone product. Anhydrous conditions are critical during the first stage, as Grignard reagents are highly basic and will react readily with protic solvents like water, quenching the reagent and halting the desired reaction.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety measures.

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, prepare a solution of 2-cyano-4-methylpyridine (1.0 eq) in anhydrous diethyl ether.

-

Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of methylmagnesium iodide (typically 1.3 eq) in diethyl ether via the dropping funnel over 1 hour, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the imine intermediate.

-

Quenching and Hydrolysis: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step hydrolyzes the intermediate and protonates the resulting ketone.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

Analytical and Spectroscopic Characterization

The identity and purity of synthesized this compound must be confirmed through a suite of analytical techniques. The expected spectral data are outlined below, providing a benchmark for validation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, three distinct regions are expected.

-

Aromatic Region: The three protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns dictated by their coupling to each other.

-

Acetyl Protons: The three protons of the acetyl methyl group will appear as a sharp singlet, shifted downfield by the adjacent carbonyl group (typically δ 2.5-2.7 ppm).

-

Pyridine Methyl Protons: The three protons of the methyl group on the pyridine ring will appear as another sharp singlet, further upfield (typically δ 2.3-2.5 ppm).

-

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H (aromatic) | ~7.0 - 8.5 | Multiplets | 3H |

| Acetyl -CH₃ | ~2.6 | Singlet | 3H |

| Ring -CH₃ | ~2.4 | Singlet | 3H |

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon: The most downfield signal will be the carbonyl carbon of the acetyl group (typically δ 195-205 ppm).

-

Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (typically δ 120-160 ppm).

-

Methyl Carbons: The two methyl carbons (acetyl and ring) will appear at the most upfield region (typically δ 20-30 ppm).

-

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~200 |

| Pyridine Ring (C) | ~120 - 160 |

| Acetyl -CH₃ | ~26 |

| Ring -CH₃ | ~21 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is dominated by a strong absorption from the carbonyl group.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1700 | Strong, Sharp |

| C=C / C=N Stretch (Aromatic) | ~1580 - 1610 | Medium |

| C-H Stretch (sp³) | ~2850 - 3000 | Medium |

| C-H Stretch (sp²) | ~3000 - 3100 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound, m/z = 135.[1]

-

Key Fragments: A prominent fragment is often observed at m/z = 93. This corresponds to the loss of the acetyl group (CH₃CO•, 42 Da), resulting in the stable 4-methyl-2-pyridinyl cation.[1] Another significant peak may be observed at m/z = 120, corresponding to the loss of a methyl radical (•CH₃).

Safety, Handling, and Storage

This compound is classified as an irritant and requires careful handling.[5]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use in a well-ventilated fume hood. If handling as a powder, an N95 dust mask is recommended.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] It is classified as a combustible solid.[5]

Applications in Chemical Synthesis

The primary utility of this compound is as a versatile intermediate in the synthesis of more complex molecules. Its acetyl group provides a reactive handle for further transformations, such as aldol condensations, reductions, or conversions to other functional groups. It is frequently used in the synthesis of substituted pyridines and bipyridines, which are important ligands in coordination chemistry and catalysis.[3] For example, it can serve as a precursor for creating elaborate terpyridine ligands used in materials science and supramolecular chemistry.[3]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Royal Society of Chemistry. (Specific article context not available from search result, general reference to spectral data). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). HMDB. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0037071). HMDB. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

University of California, Irvine - Department of Chemistry. (n.d.). 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Acetyl-4-methylpyridine from 2-Bromo-4-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for converting 2-bromo-4-methylpyridine into 2-acetyl-4-methylpyridine, a valuable intermediate in pharmaceutical and materials science.[1] We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for several key methodologies, including the Stille cross-coupling reaction, Negishi coupling, and Grignard reagent-based approaches. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance to enable successful synthesis and process optimization.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of more complex molecular architectures. Its utility is demonstrated in the preparation of multidentate ligands for metal complexes and in the synthesis of pharmacologically active compounds. The strategic placement of the acetyl and methyl groups on the pyridine ring allows for a variety of subsequent chemical transformations, making it a versatile synthon in organic chemistry. This guide focuses on the efficient synthesis of this key intermediate from the readily available starting material, 2-bromo-4-methylpyridine.[2]

Synthetic Strategies: A Comparative Analysis

The conversion of 2-bromo-4-methylpyridine to this compound primarily involves the formation of a carbon-carbon bond at the C2 position of the pyridine ring. This is typically achieved through modern cross-coupling reactions or by leveraging classical organometallic chemistry. The choice of synthetic route often depends on factors such as substrate scope, functional group tolerance, reaction efficiency, and the availability of reagents and catalysts. We will explore the following key methodologies:

-

Stille Cross-Coupling: A robust and widely used palladium-catalyzed reaction employing an organotin reagent.[3][4]

-

Negishi Cross-Coupling: Another powerful palladium- or nickel-catalyzed method that utilizes an organozinc reagent.[5][6]

-

Grignard Reagent Acylation: A classic approach involving the formation of a pyridyl Grignard reagent followed by acylation.[7]

Each of these methods offers distinct advantages and presents unique challenges, which will be discussed in detail in the subsequent sections.

Stille Cross-Coupling: A Reliable and Versatile Approach

The Stille reaction is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance.[3][4] The reaction couples an organostannane with an organic halide in the presence of a palladium catalyst. For the synthesis of this compound, tributyl(1-ethoxyvinyl)tin is employed as the acetyl anion equivalent.[8][9][] The subsequent hydrolysis of the resulting enol ether furnishes the desired ketone.

Mechanistic Overview

The catalytic cycle of the Stille coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][11]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-methylpyridine to form a Pd(II) complex.[12][13]

-

Transmetalation: The 1-ethoxyvinyl group is transferred from the organotin reagent to the palladium center, displacing the bromide.

-

Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocol: Stille Coupling

Materials:

-

2-Bromo-4-methylpyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

Aqueous Hydrochloric Acid (1 M)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-4-methylpyridine (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (3 mol%).[13]

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed toluene via syringe, followed by tributyl(1-ethoxyvinyl)tin (1.2 equiv).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add 1 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the enol ether.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with saturated aqueous KF solution (to remove tin byproducts), water, and brine.[13]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Stille Coupling

| Parameter | Value | Reference |

| Catalyst Loading | 3 mol% | [13] |

| Reagent Ratio | 1.2 equiv Tributyl(1-ethoxyvinyl)tin | [13] |

| Solvent | Anhydrous Toluene | [13] |

| Temperature | 100 °C | [13] |

| Reaction Time | 12-24 hours | [13] |

| Typical Yield | 70-85% |

Negishi Cross-Coupling: A Highly Efficient Alternative

The Negishi coupling offers a powerful and often more reactive alternative to the Stille reaction.[5] This method involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[6] The higher reactivity of organozinc reagents can sometimes lead to milder reaction conditions and shorter reaction times.

Mechanistic Overview

The catalytic cycle of the Negishi coupling is analogous to that of the Stille reaction, with the key difference being the use of an organozinc reagent in the transmetalation step.

Sources

- 1. This compound | 59576-26-0 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 [chemicalbook.com]

- 9. TRIBUTYL(1-ETHOXYVINYL)TIN|lookchem [lookchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Page loading... [guidechem.com]

The Solubility Profile of 2-Acetyl-4-methylpyridine: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Acetyl-4-methylpyridine, a key intermediate in the pharmaceutical and flavor industries.[1] In the absence of extensive publicly available experimental data, this document establishes a foundational understanding through a detailed examination of the compound's physicochemical properties and the principles of solute-solvent interactions. It offers a robust, step-by-step experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method, guiding researchers in generating reliable data. Furthermore, this guide introduces predictive solubility frameworks, including the concept of Hansen Solubility Parameters and the application of thermodynamic models like NRTL and UNIQUAC, to support experimental design and data correlation. A predicted solubility profile in a range of common organic solvents is presented to serve as a practical starting point for laboratory investigations.

Introduction to this compound and its Importance

This compound (CAS 59576-26-0) is an aromatic ketone and a substituted pyridine derivative.[2] Its molecular structure, featuring a pyridine ring, a methyl group, and an acetyl group, imparts a unique combination of chemical properties that make it a valuable building block in various industrial applications. In the pharmaceutical sector, it serves as a critical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its aromatic nature also lends it to use as a flavoring agent and fragrance component.[1]

The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthesis, purification, and formulation. For drug development professionals, understanding and controlling solubility is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Crystallization and Purification: Selecting appropriate solvent systems for isolating the compound with high purity.

-

Formulation: Developing stable and bioavailable drug products.

This guide provides the theoretical and practical framework necessary for researchers to confidently approach the solubility determination and prediction for this important compound.

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. An understanding of the physicochemical properties of both this compound and the potential solvents is the first step in predicting and explaining its solubility behavior.

Properties of this compound

The structure of this compound, shown in Figure 1, dictates its polarity and hydrogen bonding capabilities. The nitrogen atom in the pyridine ring and the oxygen atom of the acetyl group are electronegative, creating a dipole moment and making the molecule polar. The nitrogen and oxygen atoms can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO | [3] |

| Molecular Weight | 135.16 g/mol | [3] |

| Appearance | White to gray to brown powder or lump | [4] |

| Melting Point | 30-34 °C | [2] |

| Predicted pKa | 3.82 ± 0.10 | [4] |

| Qualitative Solubility | Soluble in Methanol | [4] |

Properties of Common Organic Solvents

The choice of solvent is critical. Solvents are broadly classified based on their polarity (polar or non-polar) and their ability to donate hydrogen bonds (protic or aprotic).[5][6]

-

Polar Protic Solvents: Possess O-H or N-H bonds and can act as hydrogen bond donors and acceptors (e.g., water, methanol, ethanol).

-

Polar Aprotic Solvents: Are polar but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors (e.g., acetone, ethyl acetate, acetonitrile, DMSO).[5]

-

Non-Polar Solvents: Have low dielectric constants and small dipole moments. They interact primarily through van der Waals forces (e.g., hexane, toluene).[5]

Table 2 summarizes the properties of a selection of organic solvents relevant for solubility studies.

Table 2: Properties of Selected Organic Solvents

| Solvent | Class | Dielectric Constant (ε) | Dipole Moment (μ, D) | H-Bonding |

| Methanol | Polar Protic | 32.7 | 1.70 | Donor & Acceptor |

| Ethanol | Polar Protic | 24.5 | 1.69 | Donor & Acceptor |

| Isopropanol | Polar Protic | 19.9 | 1.66 | Donor & Acceptor |

| Acetone | Polar Aprotic | 20.7 | 2.88 | Acceptor |

| Ethyl Acetate | Polar Aprotic | 6.0 | 1.78 | Acceptor |

| Acetonitrile | Polar Aprotic | 37.5 | 3.92 | Acceptor |

| Toluene | Non-Polar | 2.4 | 0.36 | None |

| Hexane | Non-Polar | 1.9 | ~0 | None |

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another.[7] For this compound:

-

Its polarity suggests it will be more soluble in polar solvents than in non-polar solvents.

-

Its ability to accept hydrogen bonds indicates a favorable interaction with protic solvents that can donate hydrogen bonds.

-

The presence of a hydrocarbon-like methyl group and pyridine ring provides some non-polar character, which may allow for some solubility in less polar solvents like toluene.

Based on this, we can predict a general trend: high solubility in polar protic solvents (methanol, ethanol), moderate solubility in polar aprotic solvents (acetone, ethyl acetate), and low solubility in non-polar solvents (toluene, hexane).

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[8] This model decomposes the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

Predicted Solubility Profile of this compound

Disclaimer: The following quantitative data are predicted values based on the theoretical principles discussed above. They are intended to serve as a guide for experimental design and have not been experimentally verified. Actual experimental values may vary.

Table 3: Predicted Solubility of this compound in Selected Solvents at 25°C

| Solvent | Solvent Class | Predicted Qualitative Solubility | Predicted Quantitative Solubility ( g/100 mL) | Rationale for Prediction |

| Methanol | Polar Protic | Very Soluble | > 20 | Strong H-bond acceptance by solute from protic solvent; similar polarity. Already reported as soluble.[4] |

| Ethanol | Polar Protic | Soluble | 10 - 20 | Similar to methanol, but slightly larger alkyl chain on solvent may slightly reduce solubility. |

| Isopropanol | Polar Protic | Moderately Soluble | 5 - 10 | Increased steric hindrance and larger non-polar group on solvent. |

| Acetone | Polar Aprotic | Soluble | 10 - 20 | Strong polar interactions (dipole-dipole). |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | 5 - 10 | Lower polarity than acetone. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | 5 - 10 | Highly polar, but less effective H-bond acceptor interaction compared to ketones. |

| Toluene | Non-Polar | Slightly Soluble | 1 - 5 | Some interaction possible due to the aromatic ring (π-π stacking). |

| Hexane | Non-Polar | Sparingly Soluble | < 1 | Mismatch in polarity; weak van der Waals forces are the only significant interaction. |

Experimental Determination of Solubility: A Detailed Protocol

The most reliable way to determine solubility is through experimentation. The equilibrium shake-flask method is a well-established and accurate technique.[10][11]

Experimental Workflow

The workflow involves creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatic shaker or water bath

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: a. Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is ~100 mg for 2 mL of solvent. b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial. c. Tightly seal the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). b. Agitate the vials for a sufficient time to ensure equilibrium is reached. This can take 24 to 72 hours.[10] It is advisable to test different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.

-

Phase Separation: a. After equilibration, remove the vials and let them stand at the experimental temperature for a short period to allow the solid to settle. b. Carefully separate the solid from the saturated solution. This can be done by: i. Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained. ii. Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-resistant syringe filter (e.g., PTFE) into a clean vial. This is often the preferred method to ensure all particulate matter is removed.

-

Quantification: a. Prepare a stock solution of this compound of known concentration in the same solvent. b. Create a series of calibration standards by diluting the stock solution. c. Accurately dilute a known volume of the clear supernatant (from step 3) to bring its concentration within the range of the calibration standards. d. Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV). e. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration for the standards.

-

Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or g/100 mL.

Data Analysis and Solubility Curves

By repeating the experiment at different temperatures, a solubility curve can be generated.[12] This curve is a plot of solubility versus temperature and is crucial for understanding the thermodynamics of dissolution and for designing crystallization processes.[13][14]

Thermodynamic Modeling of Solubility

Once experimental data is obtained, thermodynamic models can be used to correlate the data and predict solubility in other conditions or in mixed-solvent systems. The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are powerful activity coefficient models well-suited for solid-liquid equilibria.[15][16][17]

Caption: Role of Thermodynamic Models in Solubility Studies.

-

UNIQUAC Model: This model considers differences in the size and shape of molecules (the combinatorial part) and the intermolecular interaction energies (the residual part).[18]

-

NRTL Model: This model is based on the concept of local composition, suggesting that the concentration of molecules around a central molecule is different from the bulk composition. It is highly flexible due to its adjustable parameters.[5]

Both models require binary interaction parameters that are specific to the solute-solvent pair and are typically obtained by fitting the model equations to experimental data. While a detailed mathematical treatment is beyond the scope of this guide, researchers should be aware that these models are the standard for accurately representing and interpolating solubility data in chemical process simulation and design.[15]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of public experimental data necessitates a predictive and methodological approach, the principles and protocols outlined here offer a solid foundation for researchers. By combining a theoretical understanding of physicochemical properties with rigorous experimental practice using the shake-flask method, scientists in pharmaceutical development and other fields can generate the high-quality solubility data needed for process optimization, formulation, and synthesis. The introduction to thermodynamic modeling further provides a pathway to leverage this experimental data for broader predictive applications.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

- Valavi, M., Svärd, M., & Rasmuson, Å. C. (2016). Prediction of the solubility of medium-sized pharmaceutical compounds using a temperature-dependent NRTL-SAC model. Industrial & Engineering Chemistry Research, 55(47), 12345–12355.

-

Wikipedia. (n.d.). UNIQUAC. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Unknown. (n.d.).

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Mirmehrabi, M., & Rohani, S. (2005). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 44(13), 4874–4879.

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal, 10(2), 244–247.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, September 21). Ch 2 - Part 7 - Solvents [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0037071). Retrieved from [Link]

-

Technobis Crystallization Systems. (n.d.). Determining solubility curves. Retrieved from [Link]

-

Dr. Seb. (2020, June 17). Using Microsoft Excel to Draw a Solubility Curve [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

AUS-e-TUTE. (n.d.). Solubility Curves ( g/100 g) Chemistry Tutorial. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. This compound | 59576-26-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. d-nb.info [d-nb.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. kinampark.com [kinampark.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Solubility Curve Chemistry Tutorial [ausetute.com.au]

- 13. crystallizationsystems.com [crystallizationsystems.com]

- 14. m.youtube.com [m.youtube.com]

- 15. diva-portal.org [diva-portal.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. enamine.net [enamine.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetyl-4-methylpyridine: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the melting and boiling points of 2-Acetyl-4-methylpyridine (CAS 59576-26-0), a pivotal heterocyclic ketone in organic synthesis and pharmaceutical development. Moving beyond a simple recitation of values, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these fundamental physical constants. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, the importance of sample purity, and the establishment of self-validating protocols to ensure data integrity. Detailed, step-by-step procedures for both melting point analysis and boiling point determination under reduced pressure are provided, supplemented by discussions on the thermodynamic principles governing these phase transitions. This guide is intended to be an essential resource for researchers, enabling them to accurately characterize this compound and understand the critical factors that influence its physical properties.

Introduction and Physicochemical Overview

This compound is an aromatic ketone and a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] Its chemical structure, featuring a pyridine ring acetylated at the 2-position and methylated at the 4-position, imparts specific reactivity and physical characteristics that are crucial for its application in multi-step syntheses.

A thorough understanding of its physical properties is paramount for its effective use, purification, and storage. The melting and boiling points are not merely identification tags; they are critical indicators of purity and provide the foundational data needed for process development, such as designing distillation and crystallization protocols.

Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 59576-26-0 | [2][3] |

| Molecular Formula | C₈H₉NO | [2][3] |

| Molar Mass | 135.16 g/mol | [2][3] |

| Appearance | White to gray or brown powder/lump | [3] |

| Melting Point | 30-34 °C (lit.) | [2][3][4] |

| Boiling Point | 95-97 °C at 15 Torr | [3][4] |

| Density | 1.036 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 95 °C (203 °F) - closed cup | [2] |

The Critical Role of Purity: Synthesis and Impurity Profile

The accuracy of melting and boiling point measurements is intrinsically linked to the purity of the sample. This compound can be synthesized via several routes, for instance, from 2-bromo-4-methylpyridine or through the reaction of 4-methylpyridine with triacetaldehyde.[1][3] Each synthetic pathway carries the potential for specific impurities, such as unreacted starting materials, by-products, or residual solvents.

The presence of impurities disrupts the uniform crystal lattice of a solid, interfering with the intermolecular forces that hold the molecules together.[5] This disruption leads to two observable effects during melting point determination:

-

Melting Point Depression: A smaller amount of thermal energy is required to overcome the weakened lattice forces, resulting in melting at a lower temperature than the pure compound.[5][6]

-

Melting Point Range Broadening: The melting process occurs over a wider temperature range as different regions of the solid, with varying impurity concentrations, melt at slightly different temperatures.[6][7]

Therefore, purification of the crude product, often via methods like vacuum distillation, flash chromatography, or acid-base extraction, is a prerequisite for obtaining accurate physicochemical data.[8]

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase.[9] For this compound, the literature value is a narrow range, indicative of a well-defined melting process.

Causality of Method Selection: The Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[10] Its selection is based on its efficiency, requirement for a minimal sample, and the ability to provide a controlled, uniform heating environment.[11] This method can be implemented using a digital melting point apparatus (e.g., a Mel-Temp) or a Thiele tube with a heated oil bath.[12]

Self-Validating Experimental Protocol: Melting Point Determination

This protocol is designed to be self-validating by incorporating a preliminary rapid determination to establish an approximate range, followed by a slower, more precise measurement to ensure accuracy.

Materials:

-

This compound (purified sample)

-

Melting point capillary tubes (sealed at one end)

-

Mortar and pestle

-

Digital melting point apparatus or Thiele tube setup

-

Calibrated thermometer

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[11]

-

Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[11]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

-

Repeat until a packed column of 1-2 mm of the sample is achieved.[11] An excessive sample amount can lead to an artificially broad melting range.

-

-

Apparatus Setup (Mel-Temp):

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Ensure the calibrated thermometer or temperature probe is correctly positioned.[11]

-

-

Measurement:

-

Rapid Preliminary Run: Set a fast heating rate (e.g., 10 °C/minute) to quickly determine an approximate melting range.[11]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the preliminary run.

-

Reduce the heating rate to 1-2 °C/minute. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[11]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination with a fresh sample to ensure reproducibility. Consistent results validate the measurement.

-

Visualization of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure of the gas above it. For many organic compounds, including this compound, the boiling point at atmospheric pressure is high, potentially leading to decomposition upon heating. Therefore, boiling point is often determined under reduced pressure (vacuum distillation).

Causality of Method Selection: Vacuum Distillation

Reducing the external pressure lowers the temperature required to achieve the boiling point. This is governed by the Clausius-Clapeyron relation , which describes the relationship between vapor pressure and temperature for a liquid-vapor phase transition.[13]

The integrated form of the Clausius-Clapeyron equation is: ln(P₂/P₁) = (ΔHvap / R) * (1/T₁ - 1/T₂)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔHvap is the molar enthalpy of vaporization.

-

R is the universal gas constant (8.314 J/mol·K).

This relationship is the scientific rationale for employing vacuum distillation. It allows for the purification of high-boiling compounds at temperatures well below their decomposition point.[14] The reported boiling point of 95-97 °C at 15 Torr for this compound is a direct application of this principle.

Self-Validating Experimental Protocol: Boiling Point by Vacuum Distillation

This protocol ensures validity through careful system assembly to prevent leaks, controlled heating to avoid bumping, and stable pressure monitoring.

Materials:

-

This compound (crude or to be purified)

-

Round-bottom flask

-

Claisen adapter (recommended to prevent bumping)

-

Distillation head with thermometer port

-

Condenser

-

Vacuum adapter

-

Receiving flask

-

Magnetic stirrer and stir bar (boiling chips are ineffective under vacuum)

-

Heating mantle

-

Thick-walled vacuum tubing

-

Vacuum source (vacuum pump or water aspirator)

-

Manometer (to measure pressure)

-

Vacuum grease

Step-by-Step Methodology:

-

Apparatus Assembly:

-

Safety First: Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[15]

-

Place a magnetic stir bar in the round-bottom flask containing the this compound.

-

Lightly grease all ground-glass joints to ensure an airtight seal.[15]

-

Assemble the distillation apparatus as shown in the diagram below. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

-

Connect the vacuum adapter via thick-walled tubing to a vacuum trap, and then to the vacuum source. Connect the manometer to the system to monitor the pressure.[15]

-

-

Distillation Procedure:

-

Begin stirring the liquid.

-

Turn on the vacuum source and allow the pressure inside the apparatus to stabilize at the desired level (e.g., 15 Torr).

-

Once the pressure is stable, begin gently heating the distillation flask with the heating mantle.

-

Observe the liquid for boiling. The temperature will rise and then stabilize as the vapor reaches the thermometer.

-

Record the stable temperature reading on the thermometer and the corresponding pressure from the manometer. This is the boiling point at that specific pressure.

-

Collect the distilled, purified this compound in the receiving flask.

-

-

Shutdown:

-

Remove the heating mantle and allow the system to cool to room temperature.

-

Crucially , slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.[15] This prevents oil from the pump or water from an aspirator from being sucked back into the apparatus.

-